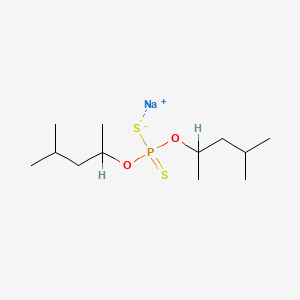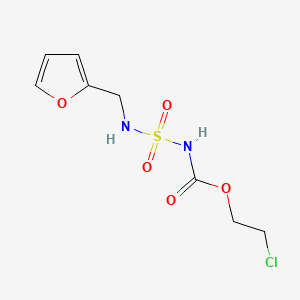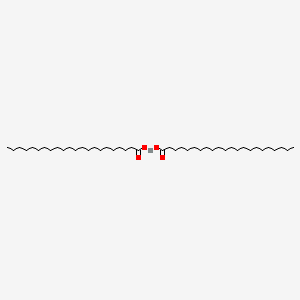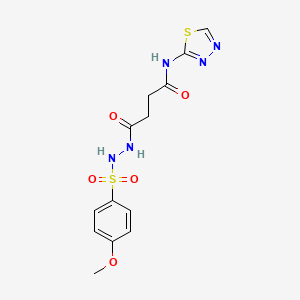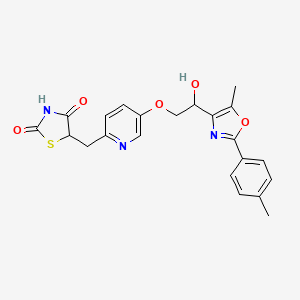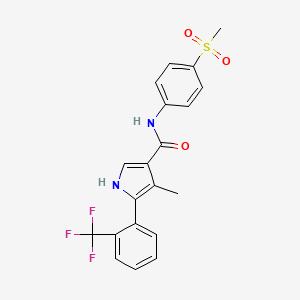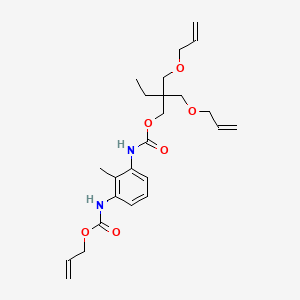
Wilms tumor protein (33-47)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Wilms tumor protein (33-47) is a segment of the Wilms tumor 1 protein, which is a transcription factor involved in the regulation of gene expression. This protein plays a crucial role in the development of the urogenital system and has been implicated in various cancers, including Wilms tumor, a pediatric kidney cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Wilms tumor protein (33-47) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like Wilms tumor protein (33-47) often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
化学反応の分析
Types of Reactions
Wilms tumor protein (33-47) can undergo various chemical reactions, including:
Oxidation: This reaction can modify methionine residues to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study the structure-function relationship of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, which can be analyzed using techniques like mass spectrometry and high-performance liquid chromatography (HPLC).
科学的研究の応用
Wilms tumor protein (33-47) has numerous applications in scientific research:
Chemistry: Used as a model peptide to study protein folding and stability.
Biology: Investigated for its role in gene regulation and cellular differentiation.
Medicine: Explored as a potential biomarker for cancer diagnosis and prognosis.
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools
作用機序
Wilms tumor protein (33-47) exerts its effects by binding to specific DNA sequences and regulating the transcription of target genes. It interacts with various molecular targets, including RNA and other proteins, to modulate cellular processes such as proliferation, differentiation, and apoptosis .
類似化合物との比較
Similar Compounds
PAX2 Protein: Another transcription factor involved in kidney development and associated with renal cancers.
EGR1 Protein: A transcription factor that regulates growth and differentiation in response to external stimuli.
Uniqueness
Wilms tumor protein (33-47) is unique due to its specific role in the development of the urogenital system and its dual function as both a tumor suppressor and an oncogene in different contexts .
特性
CAS番号 |
410075-16-0 |
|---|---|
分子式 |
C72H103N17O20 |
分子量 |
1526.7 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C72H103N17O20/c1-36(2)29-47(84-68(104)58(37(3)4)86-67(103)53-22-15-26-87(53)69(105)39(6)79-62(98)49(81-60(96)45(73)24-25-55(74)91)31-43-33-75-46-20-13-12-19-44(43)46)63(99)83-50(32-57(93)94)64(100)82-48(30-42-17-10-9-11-18-42)61(97)78-40(7)70(106)89-28-16-23-54(89)71(107)88-27-14-21-52(88)66(102)76-34-56(92)77-38(5)59(95)85-51(35-90)65(101)80-41(8)72(108)109/h9-13,17-20,33,36-41,45,47-54,58,75,90H,14-16,21-32,34-35,73H2,1-8H3,(H2,74,91)(H,76,102)(H,77,92)(H,78,97)(H,79,98)(H,80,101)(H,81,96)(H,82,100)(H,83,99)(H,84,104)(H,85,95)(H,86,103)(H,93,94)(H,108,109)/t38-,39-,40-,41-,45-,47-,48-,49-,50-,51-,52-,53-,54-,58-/m0/s1 |
InChIキー |
CKVJMFDSGCQHPV-TTYOFHHLSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


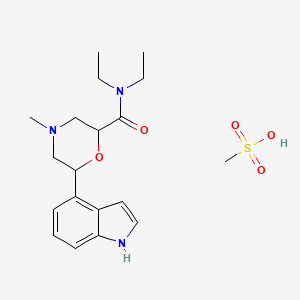
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
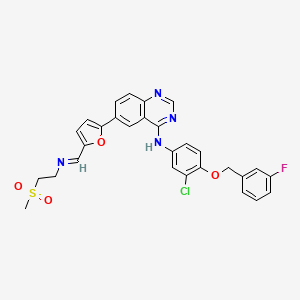
![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)
